molecular formula C20H23FN4O2S B2676490 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide CAS No. 1113105-26-2

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide

Cat. No.: B2676490
CAS No.: 1113105-26-2
M. Wt: 402.49
InChI Key: ZEOBUGLHIRXPLP-UHFFFAOYSA-N
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Description

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of a diethylamino group and a fluoro-methylphenyl group further enhances its chemical properties and potential biological activities.

Preparation Methods

The synthesis of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . The introduction of the diethylamino group can be achieved through nucleophilic substitution reactions, while the fluoro-methylphenyl group can be introduced via electrophilic aromatic substitution reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The presence of the diethylamino and fluoro-methylphenyl groups enhances its binding affinity to these targets, making it a potent inhibitor .

Comparison with Similar Compounds

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and potential therapeutic applications.

Biological Activity

The compound 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide is a synthetic organic molecule that belongs to the thienopyrimidine class. This compound exhibits diverse biological activities, particularly in oncology and antiviral therapies. Its structure includes a thieno[3,2-d]pyrimidine moiety, which is known for its potential therapeutic applications.

  • Molecular Formula : C19_{19}H21_{21}FN4_{4}O2_{2}S
  • Molecular Weight : 388.5 g/mol
  • CAS Number : 1112417-97-6

Antitumor Activity

Research indicates that thienopyrimidine derivatives, including this compound, have shown promise as inhibitors of various kinases involved in cancer progression. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in multiple human tumor cell lines, with half-maximal inhibitory concentration (IC50_{50}) values in the nanomolar range.

CompoundIC50_{50} (nM)Target
9k0.1LHRH receptor
M445-0275<100Various tumor cell lines

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Thienopyrimidine derivatives have been investigated for their efficacy against viruses such as hepatitis C. Preliminary studies indicate that these compounds may inhibit viral replication through interference with viral polymerases or proteases.

Antibacterial Activity

In addition to its antitumor and antiviral properties, the compound has been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with electron-withdrawing groups exhibited enhanced activity against strains like E. coli and S. aureus.

Bacterial StrainMIC (mg/mL)Reference Compound
E. coli0.0125Gentamicin
S. aureus0.0212Gentamicin

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Kinase Inhibition : Compounds in this class often act as kinase inhibitors, disrupting signaling pathways critical for tumor growth.
  • Antiviral Mechanisms : Potential interference with viral replication processes.
  • Antibacterial Action : Disruption of bacterial cell wall synthesis or function.

Case Studies and Research Findings

  • Antitumor Efficacy Study : A study on a related thienopyrimidine showed significant inhibition of tumor growth in xenograft models, indicating potential for clinical applications in cancer therapy.
  • Antiviral Screening : Compounds similar to this one were screened against hepatitis C virus and demonstrated effective inhibition of viral replication in vitro.
  • Antibacterial Testing : A series of thienopyrimidine derivatives were synthesized and tested against various bacterial strains, revealing strong antibacterial activity correlated with specific structural modifications.

Properties

IUPAC Name

3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2S/c1-4-24(5-2)20-23-16-9-11-28-18(16)19(27)25(20)10-8-17(26)22-14-6-7-15(21)13(3)12-14/h6-7,9,11-12H,4-5,8,10H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOBUGLHIRXPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NC3=CC(=C(C=C3)F)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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